
5-(3,4-dichlorophenyl)-1H-pyrazole
Overview
Description
5-(3,4-Dichlorophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a 3,4-dichlorophenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dichlorophenyl)-1H-pyrazole typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method is the cyclization of 3,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid, and the mixture is heated to promote cyclization, resulting in the formation of the pyrazole ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Pharmacological Applications
5-(3,4-dichlorophenyl)-1H-pyrazole has been studied for its pharmacological properties, particularly in the following areas:
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL . This suggests potential for development as an antimicrobial agent.
- Anticancer Activity : Some studies have explored the compound's potential in cancer treatment. For instance, it has been evaluated for its ability to inhibit specific cancer cell lines, showing promising results in reducing cell viability in leukemia models .
- Anti-inflammatory Effects : The compound has also demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation .
Agricultural Applications
The presence of the dichlorophenyl moiety suggests potential applications in herbicides or insecticides. The compound's structure may enhance its reactivity and biological interaction profile, making it suitable for agricultural use .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of this compound derivatives revealed significant activity against various bacterial strains. The study utilized agar well diffusion methods to compare the effectiveness of these compounds against standard antibiotics. Results indicated that certain derivatives had MIC values comparable to or lower than those of established antibiotics .
Case Study 2: Anticancer Properties
In another investigation, the anticancer potential of this compound was assessed using different cancer cell lines. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis in specific leukemia cell lines, suggesting its potential as a therapeutic agent in oncology .
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
3,5-Dichlorophenyl-1H-pyrazole: Similar structure with chlorine atoms at different positions on the phenyl ring.
3,4-Dichlorophenyl-1H-pyrazole: A closely related compound with similar chemical properties.
5-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid: A derivative with an additional carboxylic acid group.
Uniqueness: this compound is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to other similar compounds.
Biological Activity
5-(3,4-Dichlorophenyl)-1H-pyrazole is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is a pyrazole derivative characterized by the presence of a dichlorophenyl group. Pyrazole compounds are known for their versatility in medicinal chemistry, exhibiting various biological activities including anti-inflammatory, anticancer, and antimicrobial properties.
1. Anticancer Activity
Preliminary studies indicate that this compound may inhibit cancer cell proliferation. In particular, it has shown potential as an inhibitor of certain kinases involved in cancer progression. For instance, a derivative of this compound demonstrated an IC50 value of 227 nM against JNK3 (c-Jun N-terminal kinase 3), which is implicated in neurodegenerative diseases and cancer .
2. Antimicrobial Properties
Research has highlighted the antimicrobial activity of pyrazole derivatives. Specifically, methyl this compound-3-carboxylate exhibited significant antimicrobial effects against various bacterial strains. This suggests potential applications in treating infections.
3. Inhibition of Trypanosoma cruzi
In a study focusing on trypanocidal activity against Trypanosoma cruzi, compounds based on pyrazole structures showed promising results. Notably, derivatives with modifications in the para-position exhibited enhanced potency against intracellular amastigotes, indicating that structural optimization can lead to improved efficacy .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often linked to their structural features. The presence of halogen substituents (such as chlorine) and the arrangement of functional groups significantly influence their pharmacological properties. For example:
Compound | IC50 (µM) | Biological Activity |
---|---|---|
5a | 6.09 ± 0.52 | Inhibitor of T. cruzi |
5b | 2.75 ± 0.62 | Inhibitor of T. cruzi |
5c | 3.58 ± 0.25 | Inhibitor of T. cruzi |
This table summarizes the inhibitory concentrations (IC50) for selected compounds derived from pyrazole structures against T. cruzi. The data indicate that specific modifications can lead to significant enhancements in biological activity.
The mechanisms through which this compound exerts its effects are still under investigation but may involve:
- Kinase Inhibition : By selectively inhibiting kinases like JNK3, these compounds can interfere with signaling pathways that promote cancer cell survival and proliferation .
- Antimicrobial Action : The exact mechanisms behind the antimicrobial effects are not fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
Recent studies have explored the efficacy of pyrazole derivatives in various contexts:
- Neurodegenerative Diseases : Compounds targeting JNK3 have been proposed as potential treatments for neurodegenerative conditions due to their ability to modulate pathways associated with neuronal survival .
- Chagas Disease : The development of pyrazole derivatives specifically targeting T. cruzi cysteine proteases represents a promising avenue for addressing Chagas disease, which currently lacks effective treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(3,4-dichlorophenyl)-1H-pyrazole and its derivatives?
- Methodology : Common approaches include cyclocondensation of hydrazines with β-diketones or via Vilsmeier–Haack reactions. For example, 5-amino derivatives can be synthesized by reacting 3,4-dichlorophenyl-substituted precursors with hydrazine hydrate under reflux in ethanol, followed by purification via column chromatography . Nano-TiCl4·SiO2 has been reported as an efficient catalyst for tetrazole derivatives, suggesting potential adaptability for pyrazole synthesis under mild conditions .
Q. How is structural characterization of this compound performed?
- Methodology : Use a combination of FT-IR (to confirm functional groups like N–H stretching at ~3100–3079 cm⁻¹), ¹H/¹³C NMR (to assign aromatic protons and pyrazole ring signals), and HRMS (for molecular ion validation). For example, DMSO-d6 is often used as the solvent for NMR studies, with pyrazole ring protons appearing as singlets near δ 8.99 ppm . X-ray crystallography may also resolve substituent positioning .
Q. What purification strategies are effective for isolating pyrazole derivatives?
- Methodology : Recrystallization from ethanol or methanol is standard. For polar derivatives, silica gel chromatography with ethyl acetate/hexane gradients (e.g., 3:7 to 1:1 ratios) improves separation. High-purity isolates (>95%) are achievable via repeated crystallization .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity?
- Methodology : Structure–Activity Relationship (SAR) studies compare analogs with varied substituents (e.g., dichlorophenyl vs. methoxyphenyl). For instance, 3,4-dichlorophenyl groups enhance antiparasitic activity against Trypanosoma cruzi due to increased lipophilicity and target binding, as shown in recovery assays and 3D culture models . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like carbonic anhydrase .
Q. What computational tools are used to optimize pyrazole derivatives for target specificity?
- Methodology : Virtual screening with molecular dynamics (MD) simulations and density functional theory (DFT) calculations evaluates electronic properties (e.g., HOMO-LUMO gaps) and steric compatibility. For example, 3D-QSAR models have been applied to predict inhibitory activity against prostaglandin synthases .
Q. How can contradictory biological data from different assay models be resolved?
- Methodology : Validate results using orthogonal assays. For instance, discrepancies between 2D monolayer vs. 3D spheroid models may arise from differential drug penetration. Normalize data using IC₅₀ ratios and confirm with in vivo efficacy studies .
Q. What strategies address low solubility of this compound in aqueous media?
- Methodology : Derivatization with hydrophilic groups (e.g., carboxylic acids or tetrazoles) improves solubility. Co-solvent systems (DMSO/PBS mixtures) or nanoformulation (liposomes) enhance bioavailability for in vitro testing .
Q. How are regioselectivity challenges managed during pyrazole functionalization?
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLTXZREKUSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NN2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371108 | |
Record name | 3-(3,4-Dichlorophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154257-68-8 | |
Record name | 3-(3,4-Dichlorophenyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154257-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dichlorophenyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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